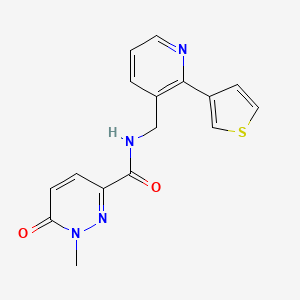
N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. ODT is a derivative of tramadol, which is a widely used pain medication. ODT has been shown to be more effective than tramadol in relieving pain, and it is also less likely to cause addiction and respiratory depression.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography and Mass Spectrometry
A study by Poklis, J. et al. (2013) developed a high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method for detecting and quantifying N-benzyl phenethylamine derivatives, including N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in serum of intoxicated patients. This method is pivotal for clinical toxicology testing.
Chemical Structure Analysis
Ross, J. et al. (1996) in their work “N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide” explored the structure of a compound related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, providing insights into its chemical properties and potential applications in materials science.
Oxotechnetium(V) Complex Formation
Alla, M. et al. (1990) in their study “Preparation and Characterization of a New Oxotechnetium(V) Complex of Ethanediamide N,N′-bis(2-hydroxyethyl)” synthesized a new technetium oxo complex of ethanediamide N,N'-bis(2hydroxyethyl), which includes a structure analogous to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This research is significant for the development of new compounds in nuclear medicine.
Stereoisomeric Platinum(II) Complexes
Müller, R. et al. (1991) in their work “Stereoisomeric Dichloro[1‐(hydroxyphenyl)‐2‐phenyl‐1,2‐ethanediamine]platinum(II) Complexes, Part I: Synthesis” focused on synthesizing stereo-isomeric platinum(II) complexes with compounds related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This study contributes to the field of coordination chemistry and its potential applications in catalysis and pharmaceuticals.
Metabolic Studies
Hu, Y. and Kupfer, D. (2002) investigated the metabolism of methoxychlor, a compound structurally related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, with human cytochrome P450s. Their study, “Metabolism of the endocrine disruptor pesticide methoxychlor by human P450s”, reveals important insights into how similar compounds are metabolized in the human body, which is crucial for understanding potential health effects.
Reductive Dechlorination by Bacterial Species
Yim, Y. et al. (2008) conducted a study titled “Reductive Dechlorination of Methoxychlor and DDT by Human Intestinal Bacterium Eubacterium limosum Under Anaerobic Conditions”, which examined the metabolic fate of compounds like methoxychlor, similar to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in the human intestinal gut. This research is significant for understanding the environmental and health implications of such compounds.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDPNYJCEGAGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)


![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)


![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
